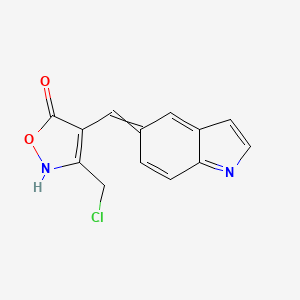
N-(2-isothiocyanatoethyl)methanesulfonamide
Übersicht
Beschreibung
N-(2-isothiocyanatoethyl)methanesulfonamide is a chemical compound with the molecular formula C4H8N2O2S2 . It is available for purchase for research use.
Molecular Structure Analysis
The molecular structure of N-(2-isothiocyanatoethyl)methanesulfonamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular formula is C4H8N2O2S2, with an average mass of 180.249 Da and a monoisotopic mass of 180.002716 Da .Chemical Reactions Analysis
The specific chemical reactions involving N-(2-isothiocyanatoethyl)methanesulfonamide are not provided in the search results. For detailed information on its reactivity and involved chemical reactions, it’s recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-isothiocyanatoethyl)methanesulfonamide, such as boiling point and storage conditions, are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
- Application : Isothiocyanates are used in the synthesis of phenylmethanesulfonamide derivatives .
- Method : The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene gave a new representative of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines .
- Results : High reactivity of the product was demonstrated by alkylation of toluene, anisole, thiophene, and 2-chlorothiophene .
Cancer Research
- Application : Isothiocyanates are being studied as potential anticancer agents .
- Method : Acetyl chloride-mediated synthesis of phenethyl isothiocyanate (PEITC) derivatives was used. The novel compound 7 showed the best anticancer activity against human cancer cell line Panc1 and HGC27 compared with PEITC .
- Results : Compounds 6 and 7 induced more apoptosis in pancreatic cancer cells but less toxicity in non-cancer cells. Compound 7 substantially increased intracellular reactive oxygen species (ROS) and depleted glutathione (GSH), leading to an oxidative stress to kill cancer cell .
Nanotechnology
- Application : Isothiocyanate-functionalized mesoporous silica nanoparticles (MSNs) are synthesized for potential applications in nanotechnology .
- Method : A straightforward methodology for the synthesis of isothiocyanate-functionalized MSNs by exposure of aminated MSNs to 1,1′-thiocarbonyldi-2 (1 H )-pyridone is reported .
- Results : These nanoparticles are chemically stable, water tolerant, and readily react with primary amines without the formation of any by-product .
Modulation of Tumor Microenvironment
- Application : Isothiocyanates have been found to modulate the tumor microenvironment .
- Method : This involves the inhibition of the self-renewal of stem cells, the rearrangement of multiple pathways of energy metabolism, and the modulation of microbiota .
- Results : These mechanisms of action have been discovered in recent research and show promise in the fight against cancer .
Antimicrobial Activity Against Human Infections
- Application : Isothiocyanates have shown antimicrobial activity against human infections .
- Method : The use of plant-derived products as antimicrobial agents has been investigated in depth. Isothiocyanates are bioactive products resulting from enzymatic hydrolysis of glucosinolates .
Female-Specific Cancers
- Application : Isothiocyanates, specifically sulforaphane, benzyl isothiocyanate, and phenethyl isothiocyanate, have shown potential to actively contribute to cancer cell growth inhibition, apoptosis induction, epigenetic alterations, and modulation of autophagy and cancer stem cells in female-specific cancers .
- Method : The compounds are being studied for their potential role in the treatment of female-specific cancers .
- Results : The research has shown intriguing potential for these compounds in the fight against cancer .
Safety And Hazards
The safety and hazards associated with N-(2-isothiocyanatoethyl)methanesulfonamide are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures .
Relevant Papers The search results do not provide specific papers on N-(2-isothiocyanatoethyl)methanesulfonamide. For a comprehensive analysis, it’s recommended to conduct a thorough literature review in scientific databases .
Eigenschaften
IUPAC Name |
N-(2-isothiocyanatoethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S2/c1-10(7,8)6-3-2-5-4-9/h6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZVAWKFTJNUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isothiocyanatoethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)
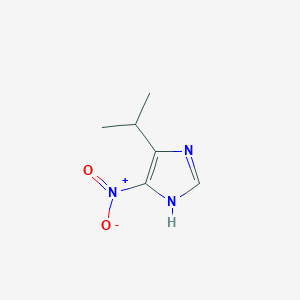
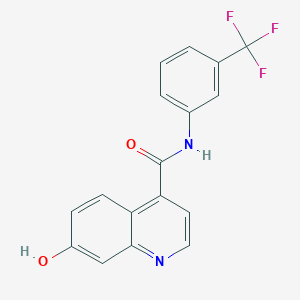
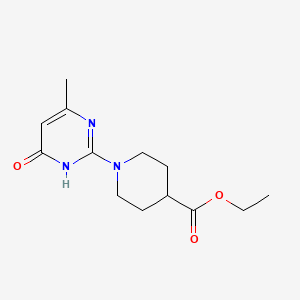
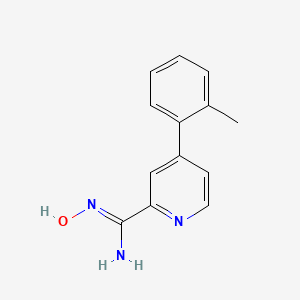
![2-hydroxy-3-phenyl-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1418234.png)
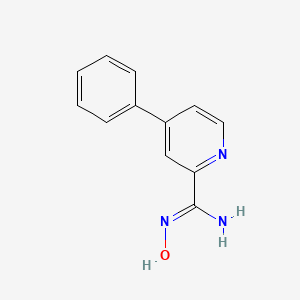
![2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1418239.png)
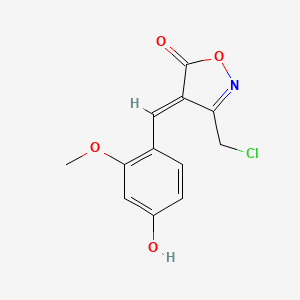
![(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]](/img/structure/B1418241.png)
![3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1418244.png)
![N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418245.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate](/img/structure/B1418247.png)
